(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a methoxybenzylidene group and an acetate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 3-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene double bond can be reduced to form a saturated derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (Z)-2-(3-methoxybenzyl)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate moiety.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as a bioactive molecule. Studies have indicated that it may possess antimicrobial, anti-inflammatory, and antioxidant properties. Researchers are investigating its potential as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its bioactive properties make it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate: Similar structure with a benzoate ester instead of an acetate ester.
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate: Similar structure with a propionate ester instead of an acetate ester.
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl butyrate: Similar structure with a butyrate ester instead of an acetate ester.
Uniqueness
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties The presence of the methoxybenzylidene group and the acetate ester allows for a range of chemical modifications and interactions that are not possible with other similar compounds
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-6-7-15-16(10-14)23-17(18(15)20)9-12-4-3-5-13(8-12)21-2/h3-10H,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOIZJABUPWPP-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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